molecular formula C18H37N3O2 B14538161 N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide CAS No. 62417-34-9

N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide

Cat. No.: B14538161
CAS No.: 62417-34-9
M. Wt: 327.5 g/mol
InChI Key: ROZPGEXPGSEMGG-UHFFFAOYSA-N
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Description

N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a decyl group attached to the nitrogen atom and a dimethylaminoethyl group attached to the butanediamide backbone

Properties

CAS No.

62417-34-9

Molecular Formula

C18H37N3O2

Molecular Weight

327.5 g/mol

IUPAC Name

N-decyl-N'-[2-(dimethylamino)ethyl]butanediamide

InChI

InChI=1S/C18H37N3O2/c1-4-5-6-7-8-9-10-11-14-19-17(22)12-13-18(23)20-15-16-21(2)3/h4-16H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

ROZPGEXPGSEMGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCC(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide typically involves the reaction of decylamine with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N1-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide: Characterized by the presence of a decyl group and a dimethylaminoethyl group.

    N~1~-Octyl-N~4~-[2-(dimethylamino)ethyl]butanediamide: Similar structure but with an octyl group instead of a decyl group.

    N~1~-Hexyl-N~4~-[2-(dimethylamino)ethyl]butanediamide: Similar structure but with a hexyl group instead of a decyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyl group enhances its hydrophobicity, while the dimethylaminoethyl group provides potential sites for chemical modification and interaction with biological targets.

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